This compound is classified as an alkylated amine due to the presence of an ethyl group and a pyridine derivative. It is primarily utilized in organic synthesis and medicinal chemistry, acting as an intermediate in the development of various pharmaceutical compounds.
The synthesis of N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine can be achieved through several methods. One common approach involves reductive amination, where 6-methylpyridine-2-carbaldehyde reacts with ethylamine. The reaction typically employs sodium triacetoxyborohydride as a reducing agent in dichloromethane at room temperature, followed by purification via column chromatography.
In industrial settings, continuous flow synthesis techniques may be employed, offering benefits such as reduced reaction times and waste. This method involves passing reactants through a packed column with a catalyst like Raney nickel under controlled conditions.
The molecular structure of N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine features a pyridine ring substituted at the 6-position with a methyl group and an ethylamino group attached via a methylene bridge.
The compound's structure can be visualized using molecular modeling software to understand its spatial arrangement and potential interactions.
N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine is involved in various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Halides or alkoxides | Polar aprotic solvents |
The mechanism of action for N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine involves its interaction with biological targets, particularly enzymes like nitric oxide synthase. This interaction may influence nitric oxide production, which plays a crucial role in various physiological processes.
The compound's related structures have shown potential effects on nitric oxide pathways, impacting vascular function and neurotransmission. Understanding these interactions is essential for developing therapeutic agents targeting specific biological pathways.
N-Ethyl-N-((6-methylpyridin-2-yl)methyl)ethanamine has diverse applications across multiple fields:
The versatility of this compound highlights its significance in both academic research and industrial applications.
Synthetic routes to this compound leverage reductive amination between 6-methylpyridine-2-carbaldehyde and ethylamine, using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane under mild conditions (room temperature, 24h). Industrial-scale production employs continuous flow synthesis with Raney nickel catalysts, enhancing yield (reported >85%) while reducing reaction times and waste . The molecular structure features a planar pyridine ring (6-methyl substituent) connected via a methylene linker to a diethylamino group, enabling stereoelectronic modulation. Computational analyses indicate a logP of 1.19 (average of iLOGP/XLOGP3 models) and TPSA of 24.92 Ų, suggesting favorable membrane permeability [5].
In vitro stability studies show resilience under physiological pH but susceptibility to oxidation by permanganate (KMnO₄) or cytochrome P450 enzymes, forming polar N-oxides. Nucleophilic substitutions occur preferentially at the ethyl groups rather than the pyridine ring, allowing derivatization with halides or alkoxides in aprotic solvents .
The 6-methylpyridin-2-yl unit acts as a bioisostere for benzene, improving solubility and binding affinity toward biological targets. Pyridine-based compounds exhibit broad pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. Specifically, 2-aminomethylpyridines demonstrate inhibition of nitric oxide synthase (NOS), impacting vascular and neurological pathways. Molecular docking suggests the title compound’s tertiary nitrogen and pyridine ring form hydrogen bonds with NOS active-site residues (e.g., Glu592, Trp587) [7].
Table 2: Biological Activities of Structurally Related Pyridine Derivatives
Biological Activity | Target/Mechanism | Reference Compound | |
---|---|---|---|
Anticancer | VEGFR-2 inhibition (IC₅₀ = 0.8 μM) | Coumarin-pyridine hybrids | [7] |
Antiviral | SARS-CoV-2 Mᵖʳᵒ inhibition | Quinoline-triazole conjugates | [7] |
Antihelminthic | Nematode motility disruption | Heterocyclic derivatives | [8] |
Enzyme Inhibition | Nitric oxide synthase modulation | Pyridine-based amines |
Recent studies highlight pyridine derivatives in antiparasitic agents, with patent WO2020219871A1 documenting analogs effective against Haemonchus contortus (EC₅₀ < 1µM). The scaffold’s metal-chelating capacity (via pyridinyl nitrogen) further enables metalloenzyme targeting [7] [8].
Despite commercial availability as a research chemical (e.g., EVT-3296324, Laibo Chem), comprehensive pharmacological data is absent [2]. Key knowledge gaps include:
Current research prioritizes derivatization over the parent molecule, as seen in patents combining similar scaffolds with bioactive pharmacophores. Bridging these gaps requires in vivo efficacy studies, ADMET profiling, and head-to-head comparisons with clinical pyridine drugs (e.g., antiplatelet ticagrelor) [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7